molecular formula C11H13BrN2O2 B2771441 5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2195881-82-2

5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one

Cat. No.: B2771441
CAS No.: 2195881-82-2
M. Wt: 285.141
InChI Key: CWPMIKRJNKKMPB-UHFFFAOYSA-N
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Description

5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is an organic compound that has gained interest due to its unique chemical structure and potential applications in various scientific fields. The compound consists of a pyrrolidinone ring substituted with a bromo-methylpyridinyl-oxy group, giving it distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves a multi-step process:

  • Formation of the Pyrrolidinone Ring: : This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

  • Bromination of 3-methylpyridine: : 3-methylpyridine is brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

  • Coupling Reaction: : The brominated pyridine derivative is then coupled with the pyrrolidinone ring through an ether formation reaction. This involves reacting the brominated pyridine with a suitable base and the pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity:

  • Catalysis: : Utilizing catalysts to enhance reaction efficiency.

  • Green Chemistry: : Employing eco-friendly solvents and reagents to reduce environmental impact.

  • Scale-up Processes: : Adapting laboratory-scale methods to industrial-scale production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized derivatives.

  • Reduction: : Reduction reactions can convert it into more reduced forms.

  • Substitution: : The bromine atom can be substituted with various functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.

  • Bases: : Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

  • Oxidized Derivatives: : Resulting from oxidation reactions.

  • Reduced Derivatives: : Resulting from reduction reactions.

  • Substituted Derivatives: : Resulting from substitution reactions with various functional groups.

Scientific Research Applications

5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one has diverse scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules.

  • Biology: : Potential use in the study of enzyme inhibition and interaction studies.

  • Medicine: : Investigated for its potential pharmacological properties and therapeutic applications.

  • Industry: : Utilized in the development of novel materials and compounds with specific properties.

Mechanism of Action

The mechanism by which 5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors.

  • Pathways: : Modulation of biochemical pathways, potentially leading to altered biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(5-Chloro-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one: : Similar structure but with a chlorine atom instead of bromine.

  • 5-{[(5-Methyl-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one: : Similar structure but with an additional methyl group.

  • 5-{[(5-Nitro-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one: : Similar structure but with a nitro group.

Uniqueness

  • Substituent Effect: : The presence of the bromine atom imparts unique reactivity and interaction profiles compared to other similar compounds.

  • Steric and Electronic Properties: : Differences in steric hindrance and electronic distribution lead to varying chemical behaviors.

Properties

IUPAC Name

5-[(5-bromo-3-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-7-4-8(12)5-13-11(7)16-6-9-2-3-10(15)14-9/h4-5,9H,2-3,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPMIKRJNKKMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2CCC(=O)N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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